2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

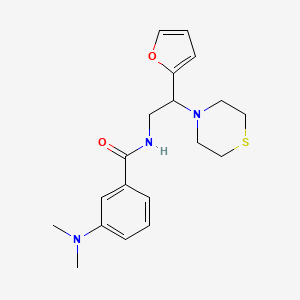

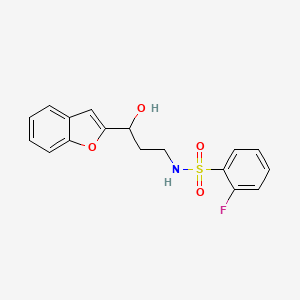

“2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine” is a derivative of tryptamine . It has a molecular formula of C11H13ClN2 and an average mass of 208.687 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole ring, which is a bicyclic structure combining a benzene ring and a pyrrole ring . The compound also contains a chlorine atom and a methyl group attached to the indole ring .Scientific Research Applications

DNA Interaction and Cytotoxicity Studies

- DNA Binding and Nuclease Activity: Cu(II) complexes with tridentate ligands, including variants similar to 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine, have shown significant DNA binding propensity. These complexes also demonstrate DNA cleavage activity, which could have implications in genetic research and cancer therapy (Kumar et al., 2012).

Synthesis and Structure Analysis

- Novel Trinuclear Rare-Earth Metal Amido Complexes: This compound, when reacted with rare-earth metal(III) amides, forms novel rare-earth metal amido complexes. These complexes have been analyzed for their structure and bonding modes, which are important for materials science and chemistry (Yang et al., 2014).

- Efficient Synthesis of N-Desmethyltriptans: A method for synthesizing derivatives of this compound has been reported, highlighting the compound's utility in creating metabolites of triptans, which are important in pharmaceutical research (Mittapelli et al., 2009).

Antimicrobial Activity Studies

- Novel Antimicrobial Derivatives: A series of derivatives of this compound have been synthesized and shown to possess in vitro antibacterial and antifungal activities. This suggests its potential use in developing new antimicrobial agents (Kumbhare et al., 2013).

Synthesis of Novel Compounds

- Novel Tetrahydropyrazino[1,2-a]indoles Synthesis: The compound has been used to synthesize new tetrahydropyrazino[1,2-a]indoles, which could be significant for creating new chemical entities in pharmaceuticals or materials science (Katritzky et al., 2003).

Efflux Pump Inhibition in Bacteria

- Staphylococcus aureus NorA Efflux Pump Inhibitors: Certain derivatives of this compound have shown effectiveness in inhibiting the NorA efflux pump in Staphylococcus aureus, which can combat antibiotic resistance in bacteria (Héquet et al., 2014).

Synthesis of Structurally Complex Molecules

- Synthesis of Complex Indole-Derived Compounds: The compound has been used in the synthesis of complex molecules, demonstrating its versatility in organic chemistry and potential applications in drug discovery and synthesis (Bobowski, 1983).

Mechanism of Action

Target of Action

The primary target of 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine is believed to be the NMDA receptor . This compound is a derivative of tryptamine, which is known to inhibit the NMDA receptor in a voltage-dependent manner .

Mode of Action

This compound: interacts with its targets by binding with high affinity to the NMDA receptor . This binding inhibits the receptor’s function, leading to changes in the cellular signaling pathways .

Biochemical Pathways

The biochemical pathways affected by This compound are primarily those involving the NMDA receptor . The NMDA receptor is a critical component of the glutamatergic neurotransmission system, which plays a key role in synaptic plasticity and memory function . By inhibiting the NMDA receptor, this compound can affect these pathways and their downstream effects .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound As a derivative of tryptamine, it may share some pharmacokinetic properties with other tryptamine derivatives . These properties can impact the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .

Result of Action

The molecular and cellular effects of This compound ’s action are primarily due to its inhibition of the NMDA receptor . This inhibition can lead to changes in cellular signaling, potentially affecting a variety of biological processes . For example, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules that can interact with the compound . .

Biochemical Analysis

Biochemical Properties

2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine, like other indole derivatives, is known to interact with multiple receptors, contributing to its broad-spectrum biological activities

Cellular Effects

Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7/h2-4,14H,5-6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHHERXYVWROCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)Cl)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2515045.png)

![(1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one](/img/structure/B2515050.png)

![4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine](/img/structure/B2515052.png)

![N-(3,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2515055.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-cyclopentylacetamide](/img/structure/B2515058.png)

![2-Bicyclo[2.1.1]hexanylmethanamine](/img/structure/B2515060.png)

![N-(3,4-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2515061.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2515063.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2515066.png)